molecular formula C17H15NO6 B2974203 [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate CAS No. 386244-64-0

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate

Cat. No. B2974203
CAS RN: 386244-64-0
M. Wt: 329.308
InChI Key: ZNQYDHJESOTVKK-UHFFFAOYSA-N
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Description

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the benzodioxole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate is not fully understood. However, studies suggest that it may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, its complex synthesis method and limited availability may pose limitations for some experiments.

Future Directions

There are several future directions for the research on [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate. Some of the potential areas of investigation include:
- Further studies on its anticancer activity and its potential use in combination with other anticancer agents.
- Investigation of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
- Studies on its potential use as a photosensitizer in photodynamic therapy.
- Investigation of its mechanism of action and identification of its molecular targets.
- Development of more efficient synthesis methods to increase its availability for research purposes.
In conclusion, [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate is a promising chemical compound that has gained attention in scientific research for its diverse biological activities. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a useful drug candidate.

Synthesis Methods

The synthesis of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with 1,3-benzodioxole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-21-13-4-2-3-11(7-13)17(20)22-9-16(19)18-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQYDHJESOTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate

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